
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound with a similar structure to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, which demonstrated potent inhibitory activity against Glycine Transporter 1 (GlyT1). This inhibitor showed a favorable pharmacokinetic profile and increased cerebrospinal fluid glycine concentrations in rats, suggesting potential therapeutic applications in neurological conditions where glycine modulation is beneficial (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Properties
Kambappa et al. (2017) synthesized derivatives structurally similar to the compound . These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential for cancer treatment. The efficacy of these compounds was evaluated using the chick chorioallantoic membrane model and DNA binding/cleavage assays, indicating their role in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Structural and Electronic Properties
Georges et al. (1989) studied the crystal structures of anticonvulsant compounds structurally related to this compound. The study provided insights into the structural and electronic properties of these compounds, contributing to an understanding of their pharmacological activity (Georges et al., 1989).
Non-Aqueous Capillary Electrophoresis Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating substances related to the compound. This technique has implications for quality control in pharmaceutical research, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-2-3-16(10-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGBXTLHHOCALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
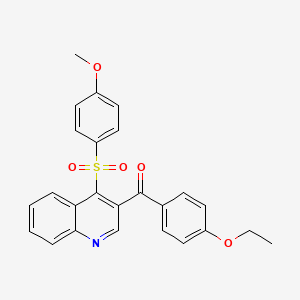
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)
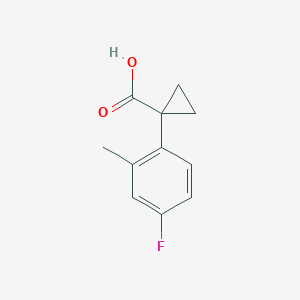
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)
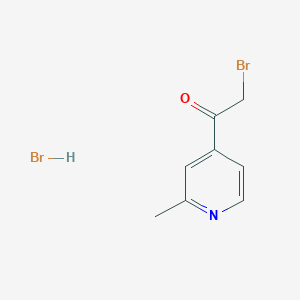
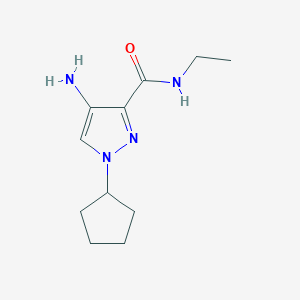
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
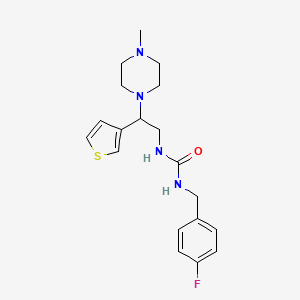
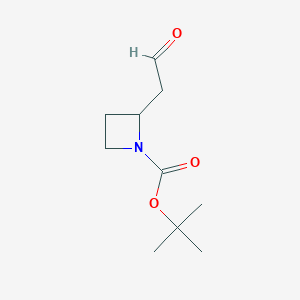
![ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2366412.png)
![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)
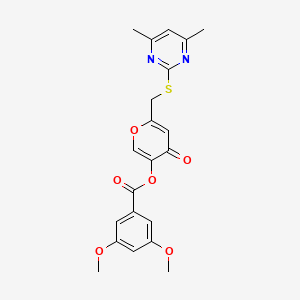
![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
